molecular formula C16H13N3O B12741308 1-(4-Methylphenyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzoxazine CAS No. 93299-83-3

1-(4-Methylphenyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzoxazine

Cat. No.: B12741308
CAS No.: 93299-83-3
M. Wt: 263.29 g/mol
InChI Key: WAMJHSBZDYXZQN-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzoxazine is a heterocyclic compound that combines the structural features of triazole and benzoxazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylphenyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzoxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylphenylhydrazine with an appropriate benzoxazine precursor in the presence of a cyclizing agent. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylphenyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzoxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

1-(4-Methylphenyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzoxazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzoxazine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can act as an enzyme inhibitor by binding to the active site and preventing substrate access. The compound’s unique structure allows it to interact with various biological targets, making it a versatile agent in drug discovery.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A core structure in many pharmaceuticals with antimicrobial and antifungal properties.

    Benzoxazine: Used in polymer chemistry for its thermal stability and mechanical properties.

    Triazolobenzodiazepines: Known for their anxiolytic and sedative effects.

Uniqueness

1-(4-Methylphenyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzoxazine is unique due to its combined triazole and benzoxazine rings, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a broader range of reactions and applications compared to its individual components.

Properties

CAS No.

93299-83-3

Molecular Formula

C16H13N3O

Molecular Weight

263.29 g/mol

IUPAC Name

1-(4-methylphenyl)-4H-[1,2,4]triazolo[3,4-c][1,4]benzoxazine

InChI

InChI=1S/C16H13N3O/c1-11-6-8-12(9-7-11)16-18-17-15-10-20-14-5-3-2-4-13(14)19(15)16/h2-9H,10H2,1H3

InChI Key

WAMJHSBZDYXZQN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3N2C4=CC=CC=C4OC3

Origin of Product

United States

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